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Introduction

The Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events

(HPS2-THRIVE) was a large-scale, randomized, placebo-controlled clinical trial designed to

evaluate the efficacy and safety of adding extended-release (ER) niacin combined with

laropiprant to statin-based therapy in high-risk patients with vascular disease.[1][2] The primary

goal was to determine if this combination, aimed at raising high-density lipoprotein (HDL)

cholesterol levels, would reduce the incidence of major vascular events.[3][4] Laropiprant was

included to counteract the flushing side effect commonly associated with niacin.[4][5] This

document provides a detailed overview of the HPS2-THRIVE trial's design and methodology for

researchers, scientists, and drug development professionals.

Trial Design and Methodology
The HPS2-THRIVE trial was a multicenter, double-blind, prospective, and randomized study.[1]

It enrolled 25,673 high-risk patients aged 50 to 80 with a history of cardiovascular disease.[1][6]

The study was conducted across 245 sites in the United Kingdom, Scandinavia, and China.[1]

Study Population and Demographics

Participants were high-risk individuals with pre-existing atherosclerotic vascular disease.[7] Key

demographic and baseline characteristics of the randomized patients are summarized below.
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Characteristic Value

Number of Randomized Patients 25,673[6]

Mean Age (years) 65[6]

Female Participants 17%[6]

Patients with Diabetes 32%[6]

Mean Body Mass Index ( kg/m ²) 28[6]

Current Smokers 18%[6]

Mean LDL-C (mg/dL) 63[6]

Mean HDL-C (mg/dL) 44[6]

History of Coronary Disease 78%[6]

History of Cerebrovascular Disease 32%[6]

History of Peripheral Arterial Disease 13%[6]

Inclusion and Exclusion Criteria

The trial's eligibility criteria were designed to recruit a broad range of high-risk individuals while

ensuring patient safety.[4]
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Inclusion Criteria Exclusion Criteria

Age 50-80 years.[1] Age >80 years.[6]

Pre-existing atherosclerotic vascular disease

(e.g., myocardial infarction, stroke, peripheral

arterial disease).[1][6]

Myocardial infarction or stroke within the last 30

days.[6]

Diabetes with symptomatic coronary artery

disease.[6]

Planned revascularization procedure within the

next 30 days.[6]

Chronic liver or renal disease.[6]

Active inflammatory muscle disease.[6]

Known adverse reaction to study medications.

[6]

Peptic ulcer disease.[6]

Treatment Protocol

The study had a multi-phase run-in period before randomization to ensure patients were on

standardized LDL-lowering therapy and could tolerate the study drug.[8]

Phase Treatment Dosage Purpose

Run-in Phase 1 (LDL-

Lowering)

Simvastatin or

Ezetimibe/Simvastatin

40 mg daily

(Simvastatin) or 10/40

mg daily

(Ezetimibe/Simvastati

n)

To standardize LDL-

lowering therapy.[8]

Run-in Phase 2

(Active Treatment)
ER Niacin/Laropiprant

Titrated up to 2 g/40

mg daily

To assess tolerability

of the active

treatment.[6]

Randomization Phase
ER Niacin/Laropiprant

or Placebo
2 g/40 mg daily

To evaluate the

efficacy and safety of

the combination

therapy.[6]
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Study Endpoints

The trial assessed a composite primary endpoint and several secondary endpoints.

Endpoint Type Endpoints

Primary
Composite of cardiovascular death, myocardial

infarction, stroke, or revascularization.[6]

Secondary
- Cardiovascular death[6]- Myocardial

infarction[6]- Stroke[6]- Revascularization[6]

Experimental Protocols
Screening and Run-in Period

Patient Screening: Potential participants were screened based on the inclusion and

exclusion criteria.[4]

LDL-Lowering Therapy Standardization: All participants entered a run-in phase where they

received open-label simvastatin 40 mg daily. If their total cholesterol remained ≥3.5 mmol/L,

they were switched to a combination tablet of ezetimibe 10 mg and simvastatin 40 mg.[5]

Active Treatment Run-in: Following the LDL-lowering phase, eligible participants entered a

second run-in phase where they received active ER niacin/laropiprant for approximately one

month to assess their ability to tolerate the medication.[8]

Randomization: Patients who successfully completed both run-in phases were then

randomized to receive either ER niacin/laropiprant (2 g/40 mg daily) or a matching placebo,

in addition to their standardized LDL-lowering therapy.[6][8]

Follow-up and Data Collection

Patients were followed for a median of 3.9 years.[6] Data on clinical events, adverse events,

and adherence to treatment were collected at regular follow-up visits.

Biochemical Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2014/07/15/14/43/HPS2-THRIVE
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2014/07/15/14/43/HPS2-THRIVE
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2014/07/15/14/43/HPS2-THRIVE
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2014/07/15/14/43/HPS2-THRIVE
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2014/07/15/14/43/HPS2-THRIVE
https://academic.oup.com/eurheartj/article/34/17/1279/444301
https://pmc.ncbi.nlm.nih.gov/articles/PMC3640201/
https://pubmed.ncbi.nlm.nih.gov/23444397/
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2014/07/15/14/43/HPS2-THRIVE
https://pubmed.ncbi.nlm.nih.gov/23444397/
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2014/07/15/14/43/HPS2-THRIVE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lipid Profile: Standard enzymatic assays were used to measure total cholesterol, HDL

cholesterol, and triglycerides. LDL cholesterol was calculated using the Friedewald formula.

Safety Monitoring: Liver function tests (e.g., alanine transaminase) and creatine kinase

levels were monitored to assess for potential hepatotoxicity and myopathy, respectively.[7]
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Caption: HPS2-THRIVE Clinical Trial Workflow.
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Caption: Simplified Mechanism of Niacin and Laropiprant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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